
Benzbromarone
Übersicht
Beschreibung
Benzbromarone is a uricosuric agent primarily used in the treatment of gout. It functions by inhibiting the reabsorption of uric acid in the kidneys, thereby reducing serum urate levels. This compound is particularly useful for patients who do not respond well to other treatments like allopurinol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Benzbromaron umfasst mehrere wichtige Schritte:
Friedel-Crafts-Acylierung: Ausgehend von 2-Ethylbenzofuran und p-Anisoylchlorid wird die Reaktion katalysiert, um 2-Ethyl-3-p-Methoxyphenylformylbenzofuran zu bilden.
Demethylierung: Der Zwischenstoff wird mit Pyridinhydrochlorid demethyliert, was zu 2-Ethyl-3-p-Hydroxyphenylformylbenzofuran führt.
Bromierung: Der letzte Schritt beinhaltet die Bromierung, um Benzbromaron zu produzieren.
Industrielle Produktionsmethoden: Die industrielle Produktion folgt ähnlichen Synthesewegen, verwendet jedoch oft effizientere Katalysatoren und optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu verbessern. Die Verwendung sichererer Lösungsmittel und Reagenzien wird ebenfalls priorisiert, um die Umweltbelastung zu minimieren .
Arten von Reaktionen:
Oxidation: Benzbromaron kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: Benzbromaron unterliegt leicht Substitutionsreaktionen, insbesondere Halogenierungen, aufgrund des Vorhandenseins von Bromatomen.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte:
Oxidation: Oxidierte Derivate von Benzbromaron.
Reduktion: Reduzierte Formen der Verbindung.
Substitution: Verschiedene halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
Uric Acid-Lowering Effects
Benzbromarone is recognized for its efficacy in lowering serum uric acid levels, making it a crucial treatment option for patients with gout and hyperuricemia.
Clinical Efficacy
- A retrospective study involving 98 gout patients demonstrated that 69% achieved a serum uric acid level below 0.30 mmol/L after six months of this compound treatment. The study highlighted that combination therapy with xanthine oxidase inhibitors yielded slightly better outcomes than monotherapy with this compound alone .
- Another systematic review indicated that this compound was superior to febuxostat in rapidly reducing serum uric acid levels while also exhibiting anti-inflammatory properties .
Study | Patient Count | Serum Uric Acid Target Achieved (%) | Treatment Duration |
---|---|---|---|
Retrospective Analysis | 98 | 69% < 0.30 mmol/L | 6 months |
Systematic Review | Varied | Superior to febuxostat | N/A |
Respiratory Applications
Recent studies have explored the potential of this compound in treating respiratory conditions, particularly asthma and cystic fibrosis.
Hepatotoxicity and Safety Concerns
While this compound is effective, its use is not without risks. Several case reports have documented instances of hepatotoxicity associated with its use.
Case Studies
- A notable case involved a 39-year-old man who developed acute liver failure after four months of treatment with this compound for hyperuricemia. Despite supportive treatment, he required a liver transplant due to severe drug-induced liver injury .
- Another report highlighted acute kidney injury in two patients following this compound administration, emphasizing the need for careful monitoring during treatment .
Dual Mechanism Potential
Recent research has suggested that this compound may possess dual therapeutic mechanisms by acting as both a urate transporter inhibitor and an activator of the farnesoid X receptor (FXR). This dual action could enhance its effectiveness in managing hyperuricemia while also addressing inflammation associated with gout .
Summary of Findings
This compound's applications span across various medical fields, primarily focusing on its role as a uricosuric agent but also extending to respiratory treatments and potential metabolic benefits. However, clinicians must remain vigilant regarding its safety profile due to documented cases of hepatotoxicity and acute kidney injury.
Wirkmechanismus
Benzbromarone exerts its effects by inhibiting the urate transporter 1 (URAT1) in the kidneys. This inhibition reduces the reabsorption of uric acid, leading to increased excretion and lower serum urate levels. Additionally, this compound is a potent inhibitor of cytochrome P450 2C9, which plays a role in its metabolic effects .
Vergleich Mit ähnlichen Verbindungen
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Febuxostat: Another xanthine oxidase inhibitor with a similar function to allopurinol.
Probenecid: A uricosuric agent that increases uric acid excretion.
Comparison:
Efficacy: Benzbromarone is highly effective in reducing serum urate levels and is often used when other treatments fail.
Safety: While effective, this compound has been associated with hepatotoxicity, leading to its withdrawal in some markets. .
This compound stands out for its potent uricosuric effects and remains a valuable option for patients with gout, particularly those who do not respond to other treatments.
Biologische Aktivität
Benzbromarone is a uricosuric agent primarily used in the treatment of gout, functioning by promoting the renal excretion of uric acid. Beyond its primary application, recent studies have revealed diverse biological activities that suggest potential therapeutic benefits in various conditions, including cardiovascular diseases and respiratory disorders.
This compound operates mainly by inhibiting the urate transporter URAT1 in the kidneys, which enhances uric acid clearance. However, it also exhibits additional pharmacological properties:
- ANO1 Channel Inhibition : Recent research indicates that this compound inhibits airway mucus secretion and bronchoconstriction by affecting ANO1 channels, which may have implications for treating asthma and cystic fibrosis .
- FXR Activation : this compound has been shown to activate the farnesoid X receptor (FXR), albeit with limited efficacy compared to newly designed derivatives aimed at enhancing this activity .
1. Effects on Cardiovascular Health
This compound has demonstrated pleiotropic effects beyond urate-lowering capabilities:
- Insulin Sensitivity : Studies have reported improved insulin sensitivity and reduced inflammatory cytokine secretion in patients with heart failure treated with this compound .
- Vascular Effects : It has been noted to reverse vasoconstriction and pulmonary vascular remodeling in animal models of pulmonary arterial hypertension .
2. Case Studies
Several case studies highlight both the therapeutic benefits and potential adverse effects of this compound:
- Liver Injury : A notable case involved a 39-year-old male who developed acute liver failure after four months of this compound treatment for hyperuricemia. The patient required a liver transplant due to massive necrosis attributed to drug-induced liver injury .
- Acute Kidney Injury (AKI) : Reports of AKI associated with this compound usage have emerged, particularly in patients with pre-existing urolithiasis. Two cases documented significant renal impairment that resolved with supportive care after discontinuation of the drug .
3. Efficacy in Gout Management
In a retrospective study involving 98 gout patients, this compound was found effective in lowering serum urate levels significantly when administered at doses ranging from 50 mg to 200 mg daily. The mean reduction in serum urate was approximately 0.27 mmol/L over six months, demonstrating its efficacy as a uricosuric agent .
Dose (mg/day) | Serum Urate Reduction (mmol/L) | Percentage of Patients |
---|---|---|
100 | -0.27 | 83% |
50 | -0.16 | 20% |
200 | -0.35 | 2% |
Safety Profile
While this compound is effective, its safety profile raises concerns due to reported hepatotoxicity and renal complications. Monitoring liver function and renal parameters is crucial during treatment to mitigate risks associated with its use.
Summary of Adverse Effects
- Liver Failure : Documented cases of severe liver injury necessitating transplantation.
- Acute Kidney Injury : Instances of AKI linked to self-medication practices and underlying conditions.
Eigenschaften
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCHUCQKNIQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022652 | |
Record name | Benzbromarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzbromarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3562-84-3 | |
Record name | Benzbromarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3562-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzbromarone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzbromarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | benzbromarone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzbromarone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzbromarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzbromarone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZBROMARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4POG0RL69O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzbromarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
Record name | Benzbromarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.